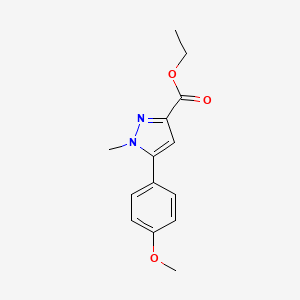

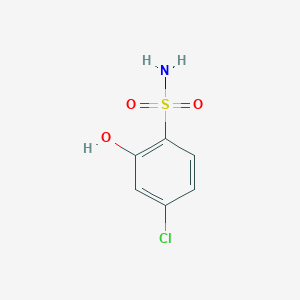

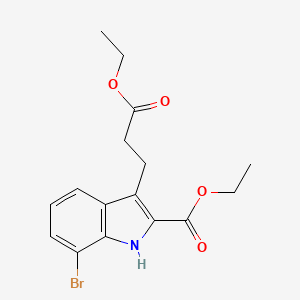

![molecular formula C9H18N2 B1429939 3-Ethyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1376047-26-5](/img/structure/B1429939.png)

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane

Übersicht

Beschreibung

“3-Ethyl-3,9-diazabicyclo[4.2.1]nonane” is a chemical compound . It’s a derivative of the “3,9-diazabicyclo[4.2.1]nonane” family .

Synthesis Analysis

The synthesis of “3-Ethyl-3,9-diazabicyclo[4.2.1]nonane” can be achieved through a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .

Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Chemotherapeutics

- Summary of the Application : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application or Experimental Procedures : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

Application 2: Synthesis of Novel Heterocyclic Compound Libraries

- Summary of the Application : Compounds generated by [3+2] cycloaddition are valuable intermediates for postaddition reactions to access diverse heterocyclic scaffolds .

- Methods of Application or Experimental Procedures : A three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo [4.2.1]nonane-containing scaffold .

- Results or Outcomes : The research group has integrated the fluorous technology, MCRs, as well as pot, atom, and step economic (PASE) reaction processes to increase the efficiency of [3+2] cycloaddition-based synthesis of novel heterocyclic compound libraries .

Application 3: Ion Receptors and Metallocycles

- Summary of the Application : Some structurally diverse bicyclo[3.3.1]nonane derivatives have been successfully applied as ion receptors and metallocycles .

- Methods of Application or Experimental Procedures : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

Application 4: Synthesis of Bridged Bi- and Tricyclic Lactams

- Summary of the Application : Some diazabicyclo [4.2.1]nonane derivatives possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .

- Methods of Application or Experimental Procedures : A three-step protocol for the synthesis of bridged bi- and tricyclic lactams, involving [3+2] cycloaddition of aldimines and activated alkenes and sequential hydrazine-promoted lactamization for 3,9-diazabicyclo [4.2.1]nonane .

- Results or Outcomes : The research group has designed a one-pot reaction process utilizing 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition .

Application 5: Ion Receptors and Metallocycles

- Summary of the Application : Some structurally diverse bicyclo[3.3.1]nonane derivatives have been successfully applied as ion receptors and metallocycles .

- Methods of Application or Experimental Procedures : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

Application 6: Synthesis of Bridged Bi- and Tricyclic Lactams

- Summary of the Application : Some diazabicyclo [4.2.1]nonane derivatives possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .

- Methods of Application or Experimental Procedures : A three-step protocol for the synthesis of bridged bi- and tricyclic lactams, involving [3+2] cycloaddition of aldimines and activated alkenes and sequential hydrazine-promoted lactamization for 3,9-diazabicyclo [4.2.1]nonane .

- Results or Outcomes : The research group has designed a one-pot reaction process utilizing 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition .

Eigenschaften

IUPAC Name |

3-ethyl-3,9-diazabicyclo[4.2.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-11-6-5-8-3-4-9(7-11)10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWDBILSDMYGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

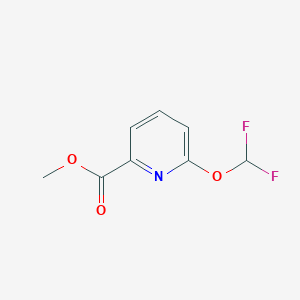

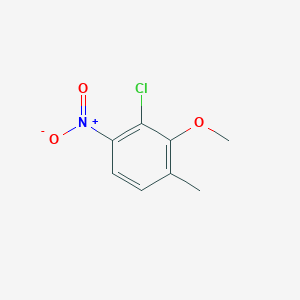

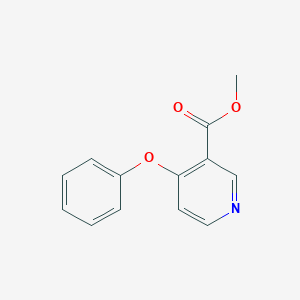

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)